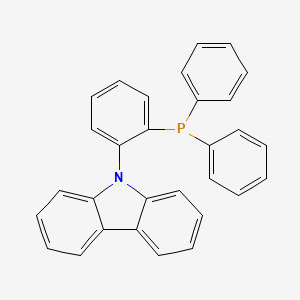
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate, also known as ethyl 1-cyclopropyl-2-methylpropanoate, is an organic compound with a molecular formula of C7H14O2. It is a colorless liquid with a sweet, fruity odor. This compound has a variety of applications in the fields of science, medicine, and industry.
Aplicaciones Científicas De Investigación
Ethyl 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate has a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate is not fully understood. However, it is believed to act as a substrate for enzymes, allowing them to catalyze chemical reactions. It has also been suggested that it may act as a proton acceptor, allowing it to act as a Lewis base in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate are not fully understood. However, it has been suggested that it may have an effect on the activity of certain enzymes, as well as on the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. However, it is important to note that this compound has a relatively low boiling point, and therefore must be handled with care to prevent it from evaporating.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate. These include further investigation into its mechanism of action, its potential applications in drug design, and its potential use as a catalyst in chemical reactions. Additionally, further research into its biochemical and physiological effects may provide insight into its potential therapeutic uses. Finally, further study into its potential environmental impacts may provide insight into its potential uses in industrial processes.
Métodos De Síntesis
Ethyl 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of cyclopropylmethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate chloride with sodium ethoxide in the presence of a base, such as pyridine. This reaction produces ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-cyclopropyl-2-methyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoate. The second step involves the conversion of this compound to ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate through the addition of an acid, such as hydrochloric acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves the reaction of ethyl cyclopropanecarboxylate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl cyclopropanecarboxylate", "2,2-dimethylpropanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add ethyl cyclopropanecarboxylate to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2,2-dimethylpropanoyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |
Número CAS |
1520602-41-8 |
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



